molecular formula C29H33N5O3S B2920832 N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-63-8

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2920832
CAS RN: 476452-63-8
M. Wt: 531.68
InChI Key: RZOXBFJGFSRXCC-UHFFFAOYSA-N
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Description

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H33N5O3S and its molecular weight is 531.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A range of adamantane derivatives have been synthesized and characterized for various applications, including antimicrobial and anti-inflammatory activities. For instance, derivatives of adamantane have shown potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. These compounds also demonstrated good dose-dependent anti-inflammatory activity in animal models (E. S. Al-Abdullah et al., 2014). Similarly, novel adamantane-type cardo polyamides have been developed, displaying high tensile strength and modulus, along with high glass transition temperatures, which indicates their potential application in high-performance materials (D. Liaw et al., 1999).

Catalytic Applications

Adamantane derivatives have also been synthesized using catalytic methods, such as the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, showcasing the versatility of adamantane-based compounds in organic synthesis (E. V. Shishkin et al., 2020).

Antimicrobial Activity

Further research into adamantane derivatives, such as the synthesis of N′-Heteroarylidene-1-adamantylcarbohydrazides, has revealed significant antimicrobial activity, providing a pathway for the development of new antibacterial agents. These compounds have demonstrated potent broad-spectrum antimicrobial activity, highlighting their potential as new drug candidates (A. El-Emam et al., 2012).

Drug Design

Adamantane-based compounds have also been explored in drug design, particularly as 5-HT2 receptor antagonists, indicating their potential application in treating disorders associated with this receptor. Such studies offer insights into the structural requirements for activity and selectivity, aiding in the development of new therapeutic agents (M. Fujio et al., 2000).

properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3S/c1-37-24-9-7-23(8-10-24)34-25(32-33-28(34)38-18-26(35)31-22-5-3-2-4-6-22)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOXBFJGFSRXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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